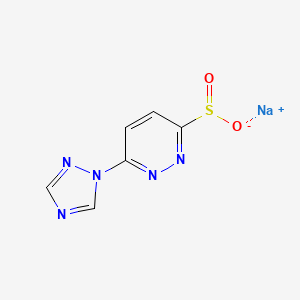

Sodium 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

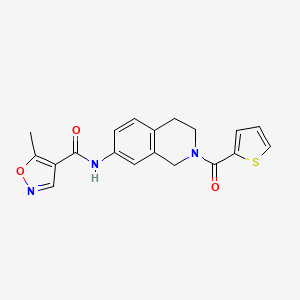

Sodium 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinate is a chemical compound with the CAS Number: 2172589-45-4 . It has a molecular weight of 233.19 . The compound is in the form of a powder .

Molecular Structure Analysis

The InChI code for Sodium 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinate is 1S/C6H5N5O2S.Na/c12-14(13)6-2-1-5(9-10-6)11-4-7-3-8-11;/h1-4H,(H,12,13);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain 1,2,4-triazole group are common and well known .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

- Antimicrobial and Surface Activity : Sodium 1-(4-amino-5-mercapto-4 H -[1,2,4] triazol-3-yl) and heptadecane-1-sulfonate have been utilized as precursors for synthesizing biologically active heterocycles, including 1,2,4-triazole derivatives. These products exhibit antimicrobial activity and can be used as surface active agents (El-Sayed, 2006).

- Antioxidant Activity : Hydrazinecarbothioamides and 1,2,4-triazole-3-thione derivatives synthesized from 2,4-difluorophenyl isothiocyanate have been evaluated for their antioxidant activity, demonstrating significant potential in this field (Bărbuceanu et al., 2014).

Chemical Synthesis and Characterization

- Heterocyclic Compound Synthesis : The formation of indolizines, triazolo[4,3-a]pyridines, benzimidazo[1,2-d]oxadiazoles, and pyrazolo[1,5-c]triazoles via reactions involving nitrogen and sulfur ylides has been reported, highlighting the versatility of these compounds in chemical synthesis (Dawood, 2004).

Pharmacological Applications

- Antileishmanial and Antioxidant Activities : A study on 1,2,4-triazole-3-thiol derivatives fused with pyrazine moiety has shown significant antileishmanial and antioxidant activities, indicating their potential in drug discovery (Patil et al., 2017).

- Cytotoxic Agents : Synthesis of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines has led to compounds with cytotoxic activities against leukemia and breast adenocarcinoma cell lines (Mamta et al., 2019).

Novel Heterocyclic Systems

- New Heterocyclic Compounds Synthesis : Linking indole, 1,2,4-triazole, pyridazine, and quinoxaline rings has led to the creation of new heterocyclic systems with potential for further research, showcasing the structural diversity of these compounds (Boraei et al., 2020).

Safety and Hazards

The safety information for Sodium 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinate indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

sodium;6-(1,2,4-triazol-1-yl)pyridazine-3-sulfinate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O2S.Na/c12-14(13)6-2-1-5(9-10-6)11-4-7-3-8-11;/h1-4H,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSVSRWLJXWARV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1N2C=NC=N2)S(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N5NaO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propyl 4-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate](/img/structure/B3011374.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3011376.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3011381.png)